molecular formula C5H11ClN4O B2555270 [5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride CAS No. 1955506-49-6

[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No.: B2555270
CAS No.: 1955506-49-6
M. Wt: 178.62
InChI Key: DTZBJPKOFDWLRR-UHFFFAOYSA-N
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Description

[5-(Methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methoxymethyl group at position 5 and a methanamine moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Triazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties, driven by their ability to interact with enzymes and receptors via hydrogen bonding and π-π interactions .

Properties

IUPAC Name

[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.ClH/c1-10-3-5-7-4(2-6)8-9-5;/h2-3,6H2,1H3,(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZBJPKOFDWLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NN1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4H-1,2,4-triazole with methoxymethyl chloride in the presence of a base to form the intermediate [5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specialized equipment and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, [5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Position 5 Substituent at Position 3 Molecular Formula Key Features
[5-(Methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride Methoxymethyl (-CH2OCH3) Methanamine (-CH2NH2) C6H12ClN4O Electron-donating methoxymethyl enhances polarity and potential hydrogen bonding.
(5-Methyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride Methyl (-CH3) Methanamine (-CH2NH2) C5H10ClN4 Simpler structure; reduced steric hindrance but lower polarity.
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride Methanesulfonylmethyl (-CH2SO2CH3) Methanamine (-CH2NH2) C5H11ClN4O2S Strong electron-withdrawing sulfonyl group increases acidity and reactivity.
[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride Pyridin-4-yl (aromatic ring) Methanamine (-CH2NH2) C8H10ClN5 Aromatic substituent enables π-π interactions; may improve binding affinity.
[5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride Tetrahydrofuran-2-yl (oxygen-containing ring) Methanamine (-CH2NH2) C7H13ClN4O Oxygen in tetrahydrofuran enhances solubility and metabolic stability.
{5-[(Methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride Methylsulfanylmethyl (-CH2SCH3) Methanamine (-CH2NH2) C5H11ClN4S Sulfanyl group increases lipophilicity, potentially improving membrane permeability.

Physicochemical Properties

  • Polarity and Solubility : The methoxymethyl group in the target compound introduces moderate polarity due to the ether oxygen, likely enhancing aqueous solubility compared to the methyl analog . However, the methanesulfonylmethyl derivative () exhibits higher polarity and acidity due to the sulfonyl group, which may improve crystallinity but reduce lipid solubility .
  • Lipophilicity (logP) : The pyridinyl () and tetrahydrofuran () substituents introduce aromatic and oxygen-rich moieties, respectively, balancing lipophilicity and solubility. The methylsulfanyl analog () has higher logP, favoring passive diffusion across biological membranes .

Biological Activity

[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride (CAS No. 1955506-49-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C5H10ClN5O
  • Molecular Weight : 179.62 g/mol
  • Structure : The compound features a triazole ring substituted with a methoxymethyl group and a methanamine moiety.

Mechanisms of Biological Activity

Triazole derivatives have been shown to exhibit a range of biological activities due to their ability to interact with various biological targets. The mechanisms of action include:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties, often acting by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This disrupts membrane integrity and leads to cell death.
  • Anticancer Potential : Studies indicate that triazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds similar to [5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine have shown efficacy against multiple cancer cell lines.

Biological Activity Data

Activity Type Mechanism Reference
AntifungalInhibition of ergosterol synthesis
AnticancerInduction of apoptosis in cancer cells
AntioxidantScavenging free radicals

Case Studies and Research Findings

  • Antifungal Efficacy
    • A study demonstrated that triazole derivatives exhibited significant antifungal activity against various strains of Candida and Aspergillus. The mechanism involved inhibition of fungal cytochrome P450 enzymes, leading to impaired ergosterol biosynthesis .
  • Anticancer Activity
    • Research on related triazole compounds revealed their potential in treating colorectal cancer. The study highlighted that these compounds induced cell cycle arrest at the G0/G1 phase and promoted apoptosis in cancer cell lines such as HCT116 and SW480 .
  • Antioxidant Properties
    • Triazole derivatives have been evaluated for their antioxidant capabilities using DPPH and ABTS assays. Results indicated that certain derivatives exhibited potent antioxidant activity comparable to standard antioxidants like ascorbic acid .

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